molecular formula C11H13ClO B1583678 4'-Chlorovalerophenone CAS No. 25017-08-7

4'-Chlorovalerophenone

Cat. No. B1583678
CAS RN: 25017-08-7
M. Wt: 196.67 g/mol
InChI Key: XMUGWCSIQUJOFA-UHFFFAOYSA-N
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Description

4-Chlorovalerophenone, also known as 4-CVP, is a synthetic organic compound with the molecular formula C10H11ClO. It is a colorless solid that is used in a variety of scientific applications. 4-CVP is a versatile molecule that has been studied for its potential applications in medicine, biochemistry, and environmental science.

Scientific Research Applications

Sonolysis in Aqueous Solutions

Research by Jiang, Pétrier, and Waite (2006) explored the sonolysis of 4-chlorophenol in oxygen-saturated aqueous solutions. They found that hydroquinone and 4-chlorocatechol were predominant intermediates in the degradation process. The study concluded that the degradation rate is influenced by the initial concentration of 4-chlorophenol and the aqueous temperature, with different optimal conditions at varying ultrasonic frequencies (Jiang, Pétrier, & Waite, 2006).

Involvement in Oxidative Stress

Truffin et al. (2003) investigated the toxicity of 4-monochlorophenol in human Hep G2 cells, examining its relationship with oxidative stress. Their findings suggested that metabolites of 4-monochlorophenol could induce oxidative stress conditions in these cells (Truffin et al., 2003).

Electrochemical Oxidation

Qiao et al. (2021) focused on increasing the degradation and mineralization of 4-chlorophenol during electrochemical oxidation. They proposed a mineralization mechanism based on the formation of intermediates like catechol, hydroquinone, and organic acids, highlighting the role of operating parameters such as current density and solution pH (Qiao et al., 2021).

Pulsed High Voltage Discharge in Water

Bian et al. (2011) studied the degradation of 4-chlorophenol by pulsed high voltage discharge in water. They identified several ring-opened products and suggested complex chemical reactions as part of the degradation process (Bian et al., 2011).

Electrochemical Mineralization

Chauhan, Srivastava, and Hiwarkar (2016) investigated the electrochemical oxidation of 4-chlorophenol using ruthenium oxide coated titanium electrodes. They observed high removal efficiencies and identified intermediates like benzoquinone and hydroquinone during the mineralization process (Chauhan, Srivastava, & Hiwarkar, 2016).

Photosensitized Degradation

Hu, Xu, and Zhao (2004) explored the photosensitized degradation of 4-chlorophenol using aluminum tetrasulfophthalocyanine. Their study revealed the formation of intermediates like benzoquinone and hydroquinone, and highlighted the role of H2O2 in recovering catalyst activity (Hu, Xu, & Zhao, 2004).

properties

IUPAC Name

1-(4-chlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUGWCSIQUJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179717
Record name 4'-Chlorovalerophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chlorovalerophenone

CAS RN

25017-08-7
Record name 1-(4-Chlorophenyl)-1-pentanone
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Record name 4'-Chlorovalerophenone
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Record name 25017-08-7
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Record name 4'-Chlorovalerophenone
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Record name 4'-chlorovalerophenone
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Record name 4'-CHLOROVALEROPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Kadariya, B Tang, CB Myers, J Fukui… - Journal of …, 2011 - journals.sagepub.com
… 2-Bromo-4′-chlorovalerophenone Exactly 4.84 g of 4′-chlorovalerophenone and 30 mg of aluminum chloride were dissolved with stirring in 20 mL of chloroform under a nitrogen …
Number of citations: 7 journals.sagepub.com
JYL Chung, D Steinhuebel, SW Krska… - … Process Research & …, 2012 - ACS Publications
Development of a practical asymmetric synthesis of a glucagon receptor antagonist drug candidate for the treatment of type 2 diabetes is described. The antagonist consists of a 1,1,2,2-…
Number of citations: 39 pubs.acs.org
C Canlet, P Berdague, P Judeinstein… - Molecular Crystals and …, 1999 - Taylor & Francis
… A solution of 4-chlorovalerophenone (0.05 mol) in anhydrous ether (30 mL) was added dropwise in one hour to the reaction mixture. The solution was stirred at -15C during one hour. …
Number of citations: 1 www.tandfonline.com
EC Reichert - 2023 - dspace.mit.edu
Chapter 1: Introduction to Pd-Catalyzed C–N Cross-Coupling: Rational Biarylphosphine Ligand Design Enhances the Reactivity of Difficult Substrates Transition-metal-catalyzed C−N …
Number of citations: 0 dspace.mit.edu
C Cocco, JL Andriolo, L Erpen… - Pesquisa …, 2010 - Embrapa Informação Tecnológica
Number of citations: 0

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